molecular formula C15H29N3O2 B13168656 Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B13168656
M. Wt: 283.41 g/mol
InChI Key: YAAFBUZCEHDXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an aminomethyl group, and a piperidinyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Aminomethyl Group: The aminomethyl group is added through reductive amination or similar reactions.

    Addition of the Tert-butyl Group: The tert-butyl group is typically introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(3-(hydroxymethyl)piperidin-1-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-((2-(aminomethyl)piperidin-1-yl)methyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its potential reactivity. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the aminomethyl and piperidinyl groups offer sites for further functionalization and interaction with biological targets.

This compound’s unique structure and properties make it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-4-piperidin-1-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-12(9-16)13(11-18)17-7-5-4-6-8-17/h12-13H,4-11,16H2,1-3H3

InChI Key

YAAFBUZCEHDXRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N2CCCCC2)CN

Origin of Product

United States

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